Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the following key steps:
Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to introduce the spirocyclic structure.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Bromination: The final step involves the bromination of the spirocyclic compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity without the need for extensive chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present in the molecule.
Cyclization and Ring-Opening Reactions: The spirocyclic structure can be further modified through cyclization or ring-opening reactions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with various biological activities.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific functionalities
Mechanism of Action
The mechanism of action of tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Lacks the tert-butyl and bromine substituents.
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar structure but with a fluorine atom instead of bromine
Uniqueness
Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogues may not. This makes it a valuable compound for the development of new chemical entities with unique properties .
Properties
IUPAC Name |
tert-butyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBWTVMSUBPQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678298 | |
Record name | tert-Butyl 5-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878167-55-6 | |
Record name | tert-Butyl 5-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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